molecular formula C21H24N2O4S B5183766 (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B5183766
M. Wt: 400.5 g/mol
InChI Key: IGVCHEQLLDIWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as BTEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression, and to activate the AMP-activated protein kinase, which is involved in energy metabolism.
Biochemical and Physiological Effects
(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has also been shown to have a protective effect on the heart by reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways simultaneously. However, (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid research, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, the development of (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapies for various diseases.
Conclusion
In conclusion, (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has shown promising results in cancer research, cardiovascular disease, and neurological disorders, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized via a multi-step process that involves the reaction of 4-butoxyphenol with 2-chloroethyl ethyl sulfide, followed by the reaction of the resulting product with 2-aminobenzimidazole and acetic anhydride. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In cardiovascular disease, (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress. In neurological disorders, (2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-[2-[2-(4-butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-3-12-26-16-8-10-17(11-9-16)27-13-14-28-21-22-18-6-4-5-7-19(18)23(21)15-20(24)25/h4-11H,2-3,12-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVCHEQLLDIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-(4-Butoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-acetic acid

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